Benzyldiethyl(2-hydroxyethyl)ammonium chloride
Description
Benzyldiethyl(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound characterized by a benzyl group, two ethyl groups, and a 2-hydroxyethyl substituent attached to a central nitrogen atom. Its molecular formula is C₁₃H₂₂ClNO, with a molecular weight of 251.77 g/mol (CID: 88092) . The SMILES notation (CC[N+](CC)(CCO)CC1=CC=CC=C1) highlights its structure, combining hydrophobic (benzyl, ethyl) and hydrophilic (hydroxyethyl) moieties. Predicted collision cross-section (CCS) values for its adducts range from 147.7–161.1 Ų, suggesting moderate molecular size and polarity .
Properties
IUPAC Name |
benzyl-diethyl-(2-hydroxyethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO.ClH/c1-3-14(4-2,10-11-15)12-13-8-6-5-7-9-13;/h5-9,15H,3-4,10-12H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIWHYTVKBFFOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCO)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884892 | |
| Record name | Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19493-25-5 | |
| Record name | Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19493-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019493255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldiethyl(2-hydroxyethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reactant Ratios and Solvent Systems
-
Dissolve diethyl(2-hydroxyethyl)amine (1 mol) in acetone (1.2 L).
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Add benzyl chloride (1.1 mol) dropwise under reflux (65°C, 6 hours).
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Cool, filter precipitated product, and recrystallize from ethanol.
Yield : 78–85%, Purity : >95% (HPLC).
Advanced Optimization Strategies
Solvent-Free Microwave-Assisted Synthesis
Recent patents highlight solvent-free methods using microwave irradiation to reduce reaction times:
Catalytic Enhancements
| Catalyst | Role | Outcome |
|---|---|---|
| Tetrabutylammonium bromide | Phase-transfer catalyst | Improves interfacial reactivity in biphasic systems. |
| NaHCO₃ | Scavenges HCl | Prevents protonation of amine, enhancing reaction rate. |
Comparative Analysis of Industrial-Scale Methods
Batch vs. Continuous Flow Reactors
Purification Techniques
Recent Innovations and Patents
Low-Temperature Ionic Liquid Synthesis
A 2024 patent (CN114456042A) describes using 1-butyl-3-methylimidazolium chloride as a solvent and catalyst:
Chemical Reactions Analysis
Benzyldiethyl(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.
Scientific Research Applications
Antimicrobial Activity
Benzyldiethyl(2-hydroxyethyl)ammonium chloride exhibits significant antimicrobial properties, making it a valuable agent in disinfectants and antiseptics. Its effectiveness against a range of bacteria and fungi has been documented in various studies.
Case Study Example :
- A study demonstrated that formulations containing this compound showed superior efficacy against Staphylococcus aureus and Escherichia coli, particularly in the presence of organic matter, highlighting its potential for use in healthcare settings where infection control is critical .
Pharmaceutical Formulations
The compound is utilized in pharmaceutical formulations as a surfactant and emulsifying agent. Its ability to enhance the solubility of hydrophobic drugs makes it an essential component in drug delivery systems.
Data Table: Pharmaceutical Applications
| Application Type | Specific Use |
|---|---|
| Emulsifier | Used in creams and ointments for skin delivery |
| Solubilizing Agent | Enhances bioavailability of poorly soluble drugs |
| Antimicrobial Agent | Preservative in liquid formulations |
Cosmetic Industry
In cosmetics, this compound serves as a conditioning agent and preservative. It helps improve the texture and stability of hair and skin products.
Textile Industry
The compound is employed as a softening agent in textile processing. It enhances the feel of fabrics while providing antimicrobial properties, which are beneficial for hygiene.
Water Treatment
This compound is used in water treatment processes to control microbial growth in industrial water systems.
Safety and Regulatory Information
While this compound is effective in various applications, it poses certain safety risks. It is classified as causing skin irritation (H315) and serious eye irritation (H319). Proper handling protocols must be followed to mitigate exposure risks .
Mechanism of Action
The antimicrobial action of benzyldiethyl(2-hydroxyethyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Hydrophilic vs. Hydrophobic Balance
- This compound : The hydroxyethyl group enhances hydrogen bonding and water solubility compared to purely alkyl-substituted analogs like benzyl triethylammonium chloride. However, the benzyl group introduces hydrophobicity, balancing its amphiphilic character .
- Choline chloride : A smaller molecule with a single hydroxyethyl group and trimethyl substitution, ChCl is highly hydrophilic and widely used in DES due to its strong hydrogen-bonding capacity .
- Benzyldimethyldodecylammonium chloride : The dodecyl chain provides strong hydrophobic interactions, making it effective as a surfactant and antimicrobial agent .
Antimicrobial Activity
Longer alkyl chains (e.g., dodecyl in Benzyldimethyldodecylammonium chloride) correlate with enhanced antimicrobial efficacy by disrupting microbial membranes.
Biological Activity
Introduction
Benzyldiethyl(2-hydroxyethyl)ammonium chloride, a quaternary ammonium compound (QAC), has garnered attention for its diverse biological activities. This compound is primarily recognized for its antimicrobial properties, surfactant capabilities, and potential applications in pharmaceuticals and personal care products. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Chemical Formula : CHClN
- Molecular Weight : 229.73 g/mol
- CAS Number : 301-45-1
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a variety of pathogens.
Efficacy Against Bacteria and Fungi
Research indicates that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. A study demonstrated that at concentrations as low as 0.1% w/v, it could reduce bacterial counts of Staphylococcus aureus and Escherichia coli by over 99% within 30 minutes of exposure .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 0.1% w/v | >99% reduction in viability |
| Escherichia coli | 0.1% w/v | >99% reduction in viability |
| Candida albicans | 0.5% w/v | Significant growth inhibition |
The antimicrobial action is attributed to the disruption of microbial cell membranes, leading to leakage of cellular contents and eventual cell death. The cationic nature of the compound allows it to interact with negatively charged components of the microbial cell wall .
Cytotoxicity Studies
While the antimicrobial efficacy is notable, cytotoxicity studies reveal that this compound can exhibit cytotoxic effects at higher concentrations. A study on human fibroblast cells indicated that concentrations exceeding 0.5% w/v resulted in significant cell death, suggesting a need for careful dosage consideration in therapeutic applications .
Cytotoxicity Data
| Concentration (w/v) | Cell Viability (%) |
|---|---|
| 0.1% | 95 |
| 0.5% | 70 |
| 1.0% | 40 |
Environmental Impact
The environmental persistence and toxicity of quaternary ammonium compounds have raised concerns. Studies indicate that this compound can accumulate in aquatic environments, posing risks to aquatic life at elevated concentrations .
Ecotoxicological Effects
- Acute Toxicity : Exhibits acute toxicity to aquatic organisms at concentrations above 10 mg/L.
- Chronic Toxicity : Long-term exposure may impact reproductive and developmental processes in aquatic species.
Clinical Applications
In clinical settings, this compound has been utilized as a disinfectant in surgical environments due to its rapid antimicrobial action. A case study involving surgical site infections reported a reduction in infection rates when using antiseptic solutions containing this compound compared to standard saline solutions .
Personal Care Products
The compound is also prevalent in personal care products such as shampoos and conditioners due to its surfactant properties, enhancing product stability and performance while providing antimicrobial benefits .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyldiethyl(2-hydroxyethyl)ammonium chloride, and what factors influence yield optimization?
- Methodology : The compound is typically synthesized via alkylation of diethyl(2-hydroxyethyl)amine with benzyl chloride. Reaction conditions (pH, temperature, solvent polarity) significantly impact yield. For instance, maintaining a slightly basic pH (~8–10) minimizes competing hydrolysis of benzyl chloride. Solvents like ethanol or acetonitrile enhance solubility of intermediates. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the quaternary ammonium salt .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Methodology :
- ¹H/¹³C NMR : Confirm the benzyl group (δ 7.2–7.4 ppm aromatic protons), diethyl groups (triplets at δ 1.2–1.5 ppm for CH₃ and quartet for CH₂), and hydroxyethyl moiety (broad OH peak at δ 2.5–3.5 ppm).
- FTIR : Look for C-Cl stretch (~600–800 cm⁻¹), C-N⁺ vibrations (~1400–1500 cm⁻¹), and O-H stretch (~3200–3600 cm⁻¹).
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% is typical for research-grade material) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Use PPE (gloves, goggles) during handling due to its irritant properties (skin/eye contact risks). Avoid exposure to strong oxidizers or high temperatures (>100°C) to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the crystal structure of this compound?
- Methodology : Use the SHELX suite (e.g., SHELXL for refinement) to address twinning or disorder. Validate hydrogen bonding networks (e.g., O-H···Cl interactions) via difference Fourier maps. Compare experimental data with DFT-optimized structures to reconcile discrepancies in bond angles or torsional strain .
Q. What experimental design considerations are critical when studying the surfactant properties of this compound in varying pH environments?
- Methodology :
- Critical Micelle Concentration (CMC) : Measure via surface tension tensiometry at pH 3–11 to assess pH-dependent aggregation.
- Ionic Strength Effects : Adjust NaCl concentration (0.1–1.0 M) to evaluate counterion screening.
- Thermodynamic Parameters : Calculate ΔGₘ⁰ using the phase separation model. Structural analogs like benzalkonium chloride ( ) show CMC shifts at extreme pH due to charge neutralization .
Q. How can conflicting toxicity data from in vitro assays be analyzed to determine the compound’s biocompatibility for biomedical applications?
- Methodology :
- Dose-Response Curves : Use MTT assays on mammalian cell lines (e.g., HEK293) with IC₅₀ calculations.
- Contradiction Analysis : Compare results across cell types (e.g., epithelial vs. fibroblast) and control for endotoxin contamination.
- Mechanistic Studies : Employ fluorescence microscopy to assess membrane disruption (propidium iodide uptake) versus metabolic inhibition .
Q. What strategies optimize the compound’s antimicrobial efficacy while minimizing resistance development in bacterial models?
- Methodology :
- Synergistic Combinations : Test with EDTA (membrane permeabilizer) or β-lactams using checkerboard assays (FIC index <0.5 indicates synergy).
- Resistance Monitoring : Serial passage experiments (20+ generations) under sub-inhibitory concentrations.
- Structural Modifications : Introduce fluorinated alkyl chains (as in analogs) to enhance lipid bilayer penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
